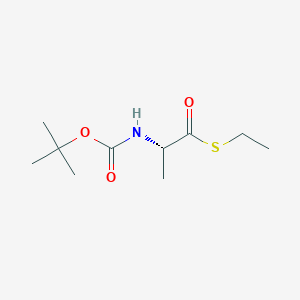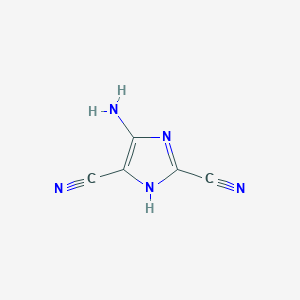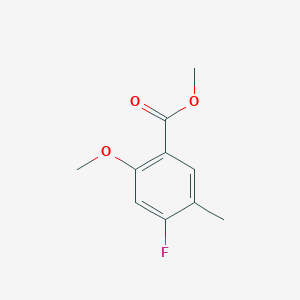![molecular formula C10H8BrClS B12822678 5-Bromo-2-(chloromethyl)-7-methylbenzo[b]thiophene](/img/structure/B12822678.png)
5-Bromo-2-(chloromethyl)-7-methylbenzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(chloromethyl)-7-methylbenzo[b]thiophene is a polyhalogenated thiophene derivative. Thiophene derivatives are a class of heterocyclic compounds that contain a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
The synthesis of 5-Bromo-2-(chloromethyl)-7-methylbenzo[b]thiophene typically involves the halogen dance reaction. This reaction is a useful synthetic tool to access positions in aromatic and heteroaromatic systems for subsequent functionalization . The process involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA), leading to the formation of rearranged lithiated intermediates . The ease of migration of the halogen atom in halogen-substituted thiophenes in the halogen dance reaction depends on its nature and increases in the series Cl < Br < I .
Chemical Reactions Analysis
5-Bromo-2-(chloromethyl)-7-methylbenzo[b]thiophene undergoes various types of chemical reactions, including:
Scientific Research Applications
5-Bromo-2-(chloromethyl)-7-methylbenzo[b]thiophene has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are used in the development of drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: These compounds are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: Thiophene derivatives serve as building blocks for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(chloromethyl)-7-methylbenzo[b]thiophene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-Bromo-2-(chloromethyl)-7-methylbenzo[b]thiophene can be compared with other similar compounds, such as:
4-Bromo-2-chlorothiophene: This compound is synthesized from 2,4-dibromothiophene and has similar reactivity patterns.
3-Bromo-2-chlorothiophene: This commercially available compound also undergoes similar substitution and oxidation reactions.
The uniqueness of this compound lies in its specific substitution pattern, which allows for unique reactivity and applications in various fields .
Properties
Molecular Formula |
C10H8BrClS |
|---|---|
Molecular Weight |
275.59 g/mol |
IUPAC Name |
5-bromo-2-(chloromethyl)-7-methyl-1-benzothiophene |
InChI |
InChI=1S/C10H8BrClS/c1-6-2-8(11)3-7-4-9(5-12)13-10(6)7/h2-4H,5H2,1H3 |
InChI Key |
WVKHLAKMAWLRPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1SC(=C2)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12822612.png)
![tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B12822616.png)



![(9S)-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12822641.png)







